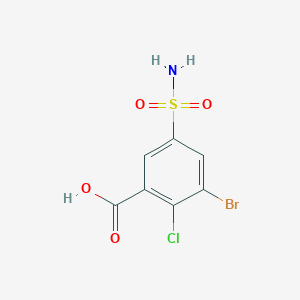

3-Bromo-2-chloro-5-sulfamoylbenzoic acid

Descripción general

Descripción

3-Bromo-2-chloro-5-sulfamoylbenzoic acid is a sulfonamide derivative with the molecular formula C7H5BrClNO4S and a molecular weight of 314.54 g/mol . This compound is known for its unique chemical structure, which includes bromine, chlorine, and a sulfamoyl group attached to a benzoic acid core. It has gained significant attention in scientific research and industry due to its diverse applications and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-5-sulfamoylbenzoic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that optimize yield and cost-efficiency. These methods often utilize continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .

Análisis De Reacciones Químicas

Substitution Reactions

The bromine and chlorine atoms at positions 3 and 2 of the aromatic ring undergo nucleophilic substitution under specific conditions. The sulfamoyl group (-SO₂NH₂) can also participate in substitution reactions.

Table 1: Substitution Reactions and Conditions

Key Findings :

-

Bromine substitution with thiols proceeds efficiently in polar aprotic solvents (e.g., DMF) with base catalysis .

-

Chlorine replacement requires transition metal catalysts (e.g., CuCl₂) for amination .

-

Sulfamoyl group substitution with amines generates diverse sulfonamide derivatives, with yields dependent on steric and electronic effects of the amine .

Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling carbon-carbon bond formation.

Table 2: Coupling Reactions and Outcomes

Mechanistic Insights :

-

Suzuki-Miyaura coupling tolerates the sulfamoyl group, with no observable side reactions at the -SO₂NH₂ moiety .

-

Amination reactions require bulky ligands (e.g., Xantphos) to prevent catalyst deactivation .

Oxidation and Reduction Reactions

The sulfamoyl group and aromatic ring participate in redox transformations.

Table 3: Redox Reactions and Parameters

Observations :

-

Oxidative cleavage of the sulfamoyl group to sulfonic acid occurs under strong acidic conditions .

-

Catalytic hydrogenation selectively reduces bromine to hydrogen without affecting chlorine or sulfamoyl groups .

Reaction Optimization Challenges

Aplicaciones Científicas De Investigación

3-Bromo-2-chloro-5-sulfamoylbenzoic acid has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 3-Bromo-2-chloro-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets and pathways. The sulfamoyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the bromine and chlorine atoms can participate in halogen bonding, further modulating the compound’s effects .

Comparación Con Compuestos Similares

Similar Compounds

2-Bromo-5-chlorobenzoic acid: Similar structure but lacks the sulfamoyl group.

3-Bromo-2-chlorobenzoic acid: Similar structure but lacks the sulfamoyl group.

2-Bromo-5-(chlorosulfonyl)benzoic acid: Contains a chlorosulfonyl group instead of a sulfamoyl group.

Uniqueness

3-Bromo-2-chloro-5-sulfamoylbenzoic acid is unique due to the presence of the sulfamoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it valuable for various applications .

Actividad Biológica

3-Bromo-2-chloro-5-sulfamoylbenzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known as sulfamoylbenzoic acids. Its structure features a bromine atom at the 3-position, a chlorine atom at the 2-position, and a sulfamoyl group at the 5-position of the benzoic acid ring. The synthesis of this compound typically involves the bromination and chlorination of benzoic acid derivatives, followed by sulfamoylation.

Antimicrobial Properties

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that sulfamoyl derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . This antimicrobial effect is attributed to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

Enzyme Inhibition

One of the notable biological activities of this compound is its potential as an enzyme inhibitor. It has been evaluated for its inhibitory effects on human ecto-nucleotide triphosphate diphosphohydrolase (h-NTPDase), an enzyme involved in purinergic signaling. The compound showed promising inhibition with an IC50 value indicating effective blocking at low concentrations . This inhibition can have implications for therapeutic strategies targeting inflammatory diseases.

Carbonic Anhydrase Inhibition

Another significant area of research involves the inhibition of carbonic anhydrases (CAs), particularly CAIX, which is overexpressed in many tumors. Compounds similar to this compound have been found to exhibit high affinity for CAIX, with dissociation constants in the nanomolar range . This selectivity suggests potential applications in cancer therapy by targeting tumor microenvironments.

Case Study: Antitumor Activity

In a specific case study, sulfamoyl benzoic acid derivatives were tested against various cancer cell lines. One derivative demonstrated significant cytotoxicity against breast cancer cells (MCF-7 and MDA-MB-231), indicating that modifications to the sulfamoyl group can enhance anticancer properties . The mechanism involved cell cycle arrest and inhibition of tubulin polymerization, which are critical processes in cancer cell proliferation.

Table: Biological Activities of Sulfamoyl Derivatives

| Compound | Target Enzyme/Pathway | IC50 (µM) | Biological Effect |

|---|---|---|---|

| This compound | h-NTPDase1 | 2.88 | Inhibition of purinergic signaling |

| Sulfamoyl benzoate analog | CAIX | 0.12 | Antitumor activity |

| 5-Chlorosalicylamide derivative | Various bacterial strains | <10 | Antimicrobial activity |

Propiedades

IUPAC Name |

3-bromo-2-chloro-5-sulfamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO4S/c8-5-2-3(15(10,13)14)1-4(6(5)9)7(11)12/h1-2H,(H,11,12)(H2,10,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHTIBPIRWXWQIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)Cl)Br)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.